ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 4-cyano-5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate
Uniqueness
ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of the quinoline moiety and the cyano group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H23N3O3S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C27H23N3O3S/c1-4-17-10-12-18(13-11-17)23-14-20(19-8-6-7-9-22(19)29-23)25(31)30-26-21(15-28)16(3)24(34-26)27(32)33-5-2/h6-14H,4-5H2,1-3H3,(H,30,31) |
InChI Key |
JTORAZRTASQJSU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C#N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C#N |
Origin of Product |
United States |
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